molecular formula C7H8O3 B1339389 3,5-Dimethylfuran-2-carboxylic acid CAS No. 34297-68-2

3,5-Dimethylfuran-2-carboxylic acid

Cat. No. B1339389
CAS RN: 34297-68-2
M. Wt: 140.14 g/mol
InChI Key: GTQYEIUBJMVDIQ-UHFFFAOYSA-N
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Description

3,5-Dimethylfuran-2-carboxylic acid is a derivative of furan, a heterocyclic organic compound, with two methyl groups attached to the furan ring and a carboxylic acid functional group. While the provided papers do not directly discuss 3,5-dimethylfuran-2-carboxylic acid, they do provide insights into related compounds that can help infer some of its properties and synthesis methods.

Synthesis Analysis

The synthesis of furan derivatives often involves catalytic processes or reactions such as the Diels-Alder reaction. For instance, the paper discussing the Diels-Alder reaction product of alloocimene with maleic and citraconic anhydrides followed by ring opening with morpholine suggests a potential pathway for synthesizing complex furan derivatives . Although not directly applicable to 3,5-dimethylfuran-2-carboxylic acid, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of furan derivatives is characterized by the presence of a furan ring—a five-membered aromatic ring with four carbon atoms and one oxygen atom. The substitution of hydrogen atoms by methyl groups and other substituents can significantly affect the molecular conformation and stability. For example, the X-ray structural examination of a complex furan derivative revealed the anti-conformation of the carboxylic group stabilized by an intramolecular hydrogen bond . This information can be extrapolated to suggest that 3,5-dimethylfuran-2-carboxylic acid may also exhibit specific conformational features due to its substituents.

Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions, including decarboxylation and dehydration. The decarboxylative dehydration of 3-hydroxycarboxylic acids with dimethylformamide-dimethylacetal indicates that furan carboxylic acids could potentially undergo similar reactions to form esters and olefins . This suggests that 3,5-dimethylfuran-2-carboxylic acid may also be reactive under certain conditions, leading to the formation of different products.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be deduced from thermochemical studies. For example, the standard molar enthalpies of formation and phase transition enthalpies for 2,5-dimethyl-3-furancarboxylic acid provide insights into the thermodynamic stability and phase behavior of similar compounds . These properties are crucial for understanding the behavior of 3,5-dimethylfuran-2-carboxylic acid under various conditions, including its potential use in industrial applications.

Mechanism of Action

The mechanism of action of 3,5-Dimethylfuran-2-carboxylic acid in chemical reactions can be complex and depends on the specific reaction conditions and catalysts used. For instance, electrophilic aromatic substitution is a common reaction mechanism in organic chemistry .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a chemical, including 3,5-Dimethylfuran-2-carboxylic acid . It’s important to handle this chemical with care, using appropriate personal protective equipment and following safe laboratory practices.

Future Directions

The future of 3,5-Dimethylfuran-2-carboxylic acid and similar compounds lies in their potential applications as sustainable substitutes for petroleum-derived chemicals . For instance, 2,5-Furandicarboxylic acid (FDCA) is being explored as a potential replacement for terephthalic acid in the production of bio-based polymers .

properties

IUPAC Name

3,5-dimethylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-4-3-5(2)10-6(4)7(8)9/h3H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQYEIUBJMVDIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90574301
Record name 3,5-Dimethylfuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethylfuran-2-carboxylic acid

CAS RN

34297-68-2
Record name 3,5-Dimethylfuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethylfuran-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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